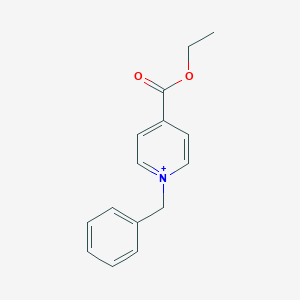

1-Benzyl-4-(ethoxycarbonyl)pyridinium

Description

1-Benzyl-4-(ethoxycarbonyl)pyridinium is a quaternary ammonium compound characterized by a pyridinium core substituted with a benzyl group at the 1-position and an ethoxycarbonyl (ethoxy-COO-) group at the 4-position. It is a brown crystalline powder with a melting point of 162°C and solubility in ammonium hydroxide and methanol . The ethoxycarbonyl group imparts unique electronic and steric properties, influencing its reactivity, binding affinity, and applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C15H16NO2+ |

|---|---|

Molecular Weight |

242.29 g/mol |

IUPAC Name |

ethyl 1-benzylpyridin-1-ium-4-carboxylate |

InChI |

InChI=1S/C15H16NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/q+1 |

InChI Key |

BPQZOONRXJQWEC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Benzyl-4-(dimethylamino)pyridinium

Structural Differences: Replaces the ethoxycarbonyl group with a dimethylamino (-N(CH₃)₂) moiety. Key Findings:

- Binding Interactions: The dimethylamino group enables π-cation interactions with residues Trp420, Tyr333, and Trp423 in choline kinase α1 (ChoKα1), mimicking the positive charge of choline .

- Biological Activity : Derivatives like compound 10a induce G1 phase cell-cycle arrest in cancer cells (e.g., Jurkat, MCF-7) .

- Conformational Effects: The dimethylamino group allows dual binding modes in dimeric compounds (e.g., 10a), where one fragment binds the enzyme’s hydrophobic pocket, and the second interacts externally .

Comparison :

- Ethoxycarbonyl derivatives are less reported in kinase inhibition but show promise in DNA-binding applications (see Section 2.3).

N-Benzyl Pyridinium–Curcumin Hybrids

Structural Differences : Feature curcumin-derived substituents (e.g., 5-(4-hydroxy-3-methoxyphenyl)-3-oxopenta-1,4-dien-1-yl) at the 4-position .

Key Findings :

Comparison :

- However, its simpler structure may improve synthetic accessibility.

Ethoxycarbonyl vs. Propoxycarbonyl Derivatives

Structural Differences : Ethoxycarbonyl (-COOCH₂CH₃) vs. propoxycarbonyl (-COOCH₂CH₂CH₃).

Key Findings :

Comparison :

- The ethoxycarbonyl group in 1-Benzyl-4-(ethoxycarbonyl)pyridinium balances electronic and steric properties, optimizing DNA-binding and microbial targeting compared to larger esters.

Dimeric Pyridinium Compounds (e.g., Compound 10a)

Structural Differences: Contain two 1-benzyl-4-(dimethylamino)pyridinium fragments linked by a flexible spacer . Key Findings:

Comparison :

- Monomeric this compound lacks this dual-binding capability but may exhibit lower toxicity due to reduced molecular complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.